molecular formula C10H11ClOS B1528759 2-Chloro-6-(propan-2-ylsulfanyl)benzaldehyde CAS No. 1341438-16-1

2-Chloro-6-(propan-2-ylsulfanyl)benzaldehyde

Cat. No.: B1528759
CAS No.: 1341438-16-1
M. Wt: 214.71 g/mol
InChI Key: WTPBDWDYLAVYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-6-(propan-2-ylsulfanyl)benzaldehyde” is a chemical compound with the CAS Number: 1341438-16-1 . It has a molecular weight of 214.72 . The compound is also known as "2-Chloro-6-[(1-methylethyl)thio]benzaldehyde" .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H11ClOS/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-7H,1-2H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is a liquid at room temperature .

Scientific Research Applications

Catalyst Development for Oxidation Reactions

The synthesis and application of catalysts for the oxidation of organic compounds to valuable chemicals like benzaldehyde have been a significant area of research. For example, the preparation and characterization of sulfated Ti-SBA-15 catalysts demonstrate their efficacy in oxidizing benzyl alcohol to benzaldehyde, highlighting the role of super acidic catalysts in enhancing conversion rates without compromising selectivity (Rajesh Sharma, K. Soni, A. Dalai, 2012). Similarly, NiFe2O4 nanoparticles have been explored for their catalytic performance in the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions, showing excellent conversion and selectivity, which is crucial for industrial applications (Saddam Iraqui, Siddharth Kashyap, Md. Harunar Rashid, 2020).

Synthesis and Structural Analysis of Organic Compounds

The study of chalcone derivatives and their synthesis through Claisen-Schmidt condensation reactions offers insights into the structural and electronic properties of these compounds. The research conducted by Vinutha V. Salian et al. (2018) on the synthesis of chalcone derivatives using 4-(propan-2-yl)benzaldehyde demonstrates the potential for creating structurally diverse compounds with varying electronic properties, further emphasizing the importance of detailed structural analysis in understanding molecular interactions (Vinutha V. Salian et al., 2018).

Catalytic Mechanisms and Reaction Pathways

Investigations into the mechanisms of catalytic reactions, such as the oxidation of hydrocarbons and aldehydes, shed light on the selectivity and efficiency of various catalysts. For instance, the study of aqueous platinum salts in the oxidation of hydrocarbons illustrates the role of methyl group C-H bond reactivity, providing a foundation for developing more effective catalytic systems (J. Labinger et al., 1993). Additionally, the selective oxidation of benzyl alcohol to benzaldehyde facilitated by palladium-supported boron-doped hollow carbon spheres highlights the importance of support materials in enhancing catalytic activity and selectivity (Vilas Ravat, I. Nongwe, N. Coville, 2012).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

2-chloro-6-propan-2-ylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClOS/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPBDWDYLAVYEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C(=CC=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(propan-2-ylsulfanyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(propan-2-ylsulfanyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-(propan-2-ylsulfanyl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-(propan-2-ylsulfanyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-(propan-2-ylsulfanyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-(propan-2-ylsulfanyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.